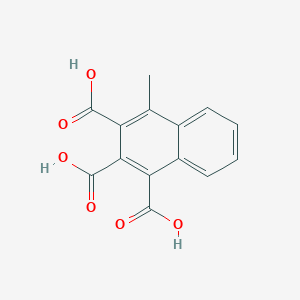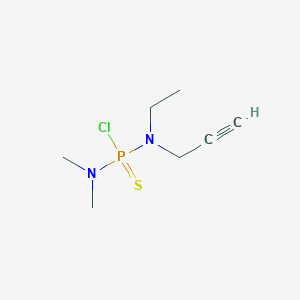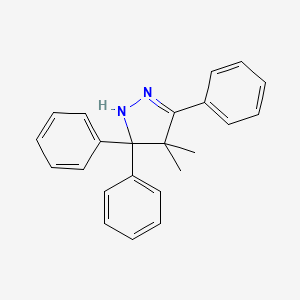
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcone derivatives with hydrazine or its derivatives under acidic or basic conditions. For instance, a chalcone derivative can be reacted with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 hydrochloride have been reported to facilitate the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl groups or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurological processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethyl-2-pyrazoline: This compound has a similar pyrazole core but with different substituents.
4,5-Dihydro-3,5,5-trimethyl-1H-pyrazole: Another related compound with variations in the substituents.
Uniqueness
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups and two methyl groups enhances its stability and potential for diverse applications compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
127958-24-1 |
|---|---|
Molekularformel |
C23H22N2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4,4-dimethyl-3,5,5-triphenyl-1H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-22(2)21(18-12-6-3-7-13-18)24-25-23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,25H,1-2H3 |
InChI-Schlüssel |
GSXLPVFIBAHFED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
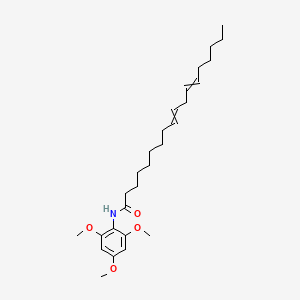
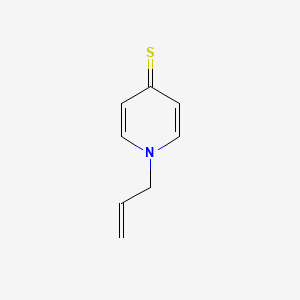

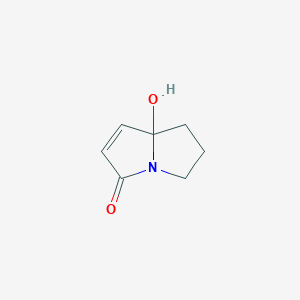
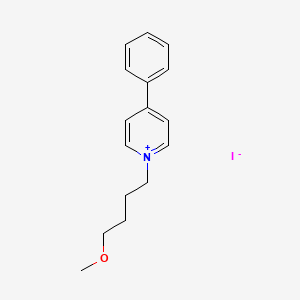
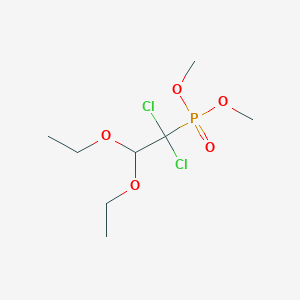

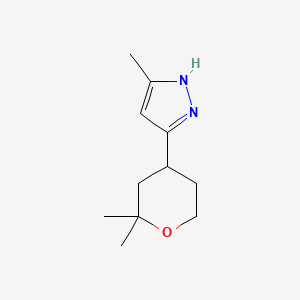
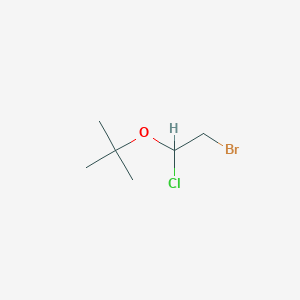

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
